molecular formula C22H14ClF3N4O3 B2657860 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105250-18-7

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2657860
CAS No.: 1105250-18-7
M. Wt: 474.82
InChI Key: VOQYOQGINUXHNV-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H14ClF3N4O3 and its molecular weight is 474.82. The purity is usually 95%.
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Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₅ClF₃N₄O₂
  • Molecular Weight : 383.75 g/mol

Structural Features

The compound features a chlorinated phenyl ring, a trifluoromethyl group, and a pyridine moiety linked to an oxadiazole structure. These functional groups are significant in influencing the compound's biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound.

  • Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific protein kinases involved in cancer cell proliferation. For instance, research has shown that similar compounds can disrupt signaling pathways critical for tumor growth and survival .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
    • A study reported that specific modifications to the oxadiazole ring enhanced antitumor efficacy, suggesting that structural optimization could yield more effective derivatives .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Antibacterial Effects : Preliminary tests indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances its interaction with bacterial cell membranes .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and function, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and cellular uptake
Chlorine SubstitutionEnhances binding affinity to target proteins
Oxadiazole RingEssential for cytotoxic activity against cancer cells

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide exhibit significant anticancer properties. For example, derivatives containing oxadiazole moieties have shown promising results against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Anti-inflammatory Potential

In silico docking studies have suggested that this compound may also act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions it as a candidate for further development in treating inflammatory diseases .

Fungicidal Activity

The compound has been investigated for its potential use in agriculture, particularly as a fungicide. It has been reported that derivatives of this compound possess activity against phytopathogenic fungi. The incorporation of the trifluoromethyl group enhances the efficacy of these compounds in combating fungal infections in crops .

Summary of Applications

Field Application Details
Cancer Research Anticancer ActivitySignificant growth inhibition in various cancer cell lines.
Pharmaceuticals Anti-inflammatory PotentialPossible inhibitor of 5-lipoxygenase (5-LOX).
Agriculture Fungicidal ActivityEffective against phytopathogenic fungi; enhanced efficacy due to structure.

Case Studies and Research Findings

  • Anticancer Studies : A study published in ACS Omega highlighted the synthesis and evaluation of similar compounds showing significant anticancer activity against multiple cell lines with detailed structure–activity relationships established through experimental and theoretical investigations .
  • Fungicidal Research : Patents have been filed detailing the use of oxadiazole derivatives for controlling phytopathogenic fungi, emphasizing the need for improved fungicides with broader activity spectra against resistant strains .
  • In Silico Evaluations : Molecular docking studies have provided insights into the binding affinities and interactions of this compound with target proteins involved in inflammation and cancer progression, paving the way for future drug design efforts .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4O3/c23-16-9-8-14(22(24,25)26)11-17(16)27-18(31)12-30-10-4-7-15(21(30)32)20-28-19(29-33-20)13-5-2-1-3-6-13/h1-11H,12H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQYOQGINUXHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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